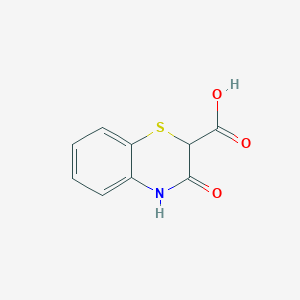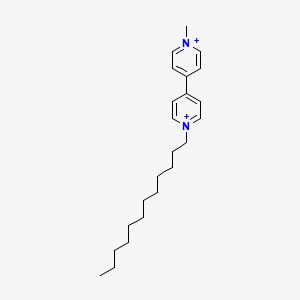![molecular formula C15H26O3 B14465856 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol CAS No. 66295-66-7](/img/structure/B14465856.png)
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms, making up a total of 44 atoms . It features a three-membered ring, an eleven-membered ring, and a twelve-membered ring, along with two hydroxyl groups and one ether group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol involves multiple steps, typically starting with simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by the introduction of functional groups such as hydroxyl and ether groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms in the hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ether groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the alteration of cellular processes.
類似化合物との比較
Similar Compounds
Humulene epoxide II: Another bicyclic compound with similar structural features, including an oxirane ring and multiple methyl groups.
α-Humulene epoxide II: Similar to humulene epoxide II, but with different stereochemistry.
Humulene 6,7-epoxide: A related compound with an epoxide ring and similar methyl group arrangement.
Uniqueness
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its specific arrangement of hydroxyl and ether groups, along with the bicyclic framework, makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
66295-66-7 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol |
InChI |
InChI=1S/C15H26O3/c1-10-8-12(17)14(2,3)6-5-7-15(4)13(18-15)9-11(10)16/h8,11-13,16-17H,5-7,9H2,1-4H3 |
InChIキー |
ZZSZSTCCYMOZHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(CCCC2(C(O2)CC1O)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)


![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)

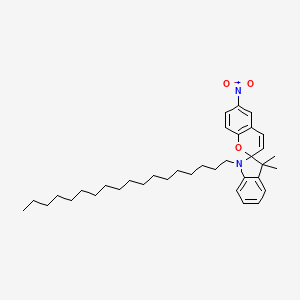
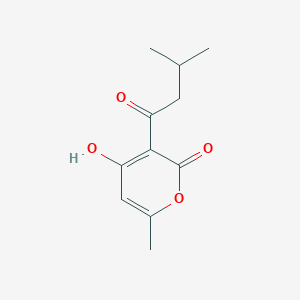
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
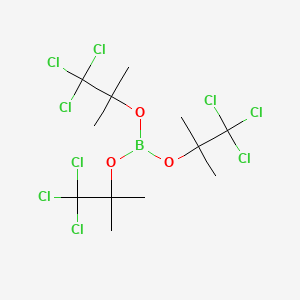
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
phosphanium bromide](/img/structure/B14465858.png)
